molecular formula C9H10ClNO5S B14402801 3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate CAS No. 88254-52-8

3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate

Cat. No.: B14402801
CAS No.: 88254-52-8
M. Wt: 279.70 g/mol
InChI Key: KZVLWSGJJUMGBI-UHFFFAOYSA-M
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Description

3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate is a chemical compound with the molecular formula C9H10ClNO4S2. It is a member of the benzoxazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate typically involves the reaction of 2-mercaptobenzoxazole with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Acetone or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various alkylated or arylated benzoxazole derivatives.

Scientific Research Applications

3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzoxazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium methyl sulfate
  • 2-Methylthio-1,3-benzoxazole
  • 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazole

Uniqueness

3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate is unique due to its specific structural features, such as the presence of both a methylsulfanyl group and a perchlorate ion.

Properties

CAS No.

88254-52-8

Molecular Formula

C9H10ClNO5S

Molecular Weight

279.70 g/mol

IUPAC Name

3-methyl-2-methylsulfanyl-1,3-benzoxazol-3-ium;perchlorate

InChI

InChI=1S/C9H10NOS.ClHO4/c1-10-7-5-3-4-6-8(7)11-9(10)12-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KZVLWSGJJUMGBI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(OC2=CC=CC=C21)SC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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